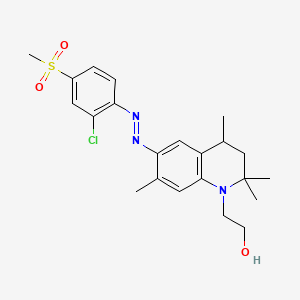
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- is a complex organic compound with a unique structure that includes a quinoline ring, an ethanol group, and a diazenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- typically involves multiple steps, starting with the formation of the quinoline ring. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene. The ethanol group is then introduced through a nucleophilic substitution reaction.
The diazenyl linkage is formed by diazotization of the corresponding amine, followed by coupling with the appropriate phenyl derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The diazenyl linkage can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as dyes and polymers.
作用機序
The mechanism of action of 1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- involves its interaction with specific molecular targets. The diazenyl linkage can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and interact with enzymes can contribute to its biological activity.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline ring structure.
Diazenyl compounds: Azo dyes are similar in having the diazenyl linkage.
Sulfonyl compounds: Sulfonamides share the sulfonyl group.
Uniqueness
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. The presence of the quinoline ring, diazenyl linkage, and sulfonyl group in a single molecule makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
63134-03-2 |
|---|---|
分子式 |
C22H28ClN3O3S |
分子量 |
450.0 g/mol |
IUPAC名 |
2-[6-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethanol |
InChI |
InChI=1S/C22H28ClN3O3S/c1-14-10-21-17(15(2)13-22(3,4)26(21)8-9-27)12-20(14)25-24-19-7-6-16(11-18(19)23)30(5,28)29/h6-7,10-12,15,27H,8-9,13H2,1-5H3 |
InChIキー |
HOOCPUZKGIXXDM-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)N=NC3=C(C=C(C=C3)S(=O)(=O)C)Cl)CCO)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
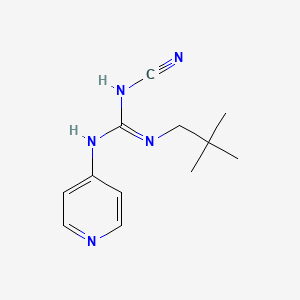

![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)

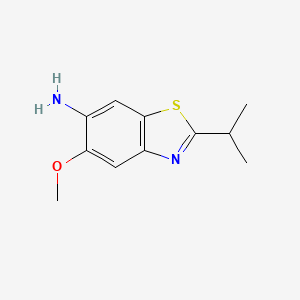
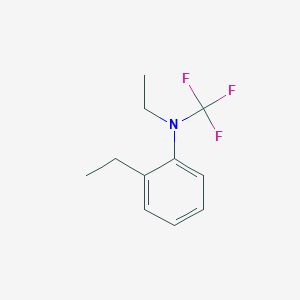
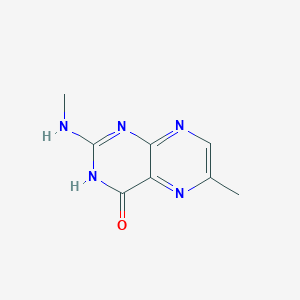
![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)
![2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13947080.png)
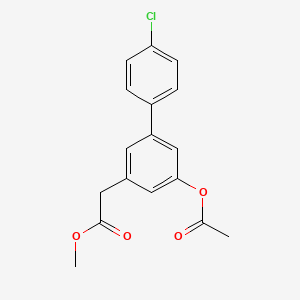
![2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)
